molecular formula C5H7NaO3S B1677560 Sodium 4-(methylthio)-2-oxobutanoate CAS No. 51828-97-8

Sodium 4-(methylthio)-2-oxobutanoate

Cat. No. B1677560
CAS RN: 51828-97-8
M. Wt: 170.16 g/mol
InChI Key: IFSCKRWNXKWTLR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 4-(methylthio)-2-oxobutanoate is a chemical compound that is part of the group of alkali cations . It’s highly reactive and cannot be found in a free form . It’s most commonly found in complex with chloride but also occurs in other minerals .


Synthesis Analysis

The synthesis of Sodium 4-(methylthio)-2-oxobutanoate involves several steps. In one approach, the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol is treated with various amidinium salts to produce the target compounds .


Molecular Structure Analysis

The molecular structure of Sodium 4-(methylthio)-2-oxobutanoate is represented by the formula C5H7O3SNa . The compound is a member of the group 1 of alkali cations, sometimes also referred to as group IA .


Physical And Chemical Properties Analysis

Sodium 4-(methylthio)-2-oxobutanoate, like other alkali metals, has several physical and chemical properties. It’s highly reactive, cannot be found in a free form, and is most commonly found in complex with chloride .

Scientific Research Applications

Biosynthesis and Ethylene Production

Sodium 4-(methylthio)-2-oxobutanoate has been identified as a putative intermediate in the biosynthesis of ethylene from methionine, showcasing its role in the metabolic pathways of bacteria and fungi. This compound's presence was confirmed in culture fluids of different microorganisms, indicating its significance in the natural ethylene production process (Billington, Golding, & Primrose, 1979).

Apoptosis Induction

Research demonstrates that 4-Methylthio-2-oxobutanoic acid, the final compound in the methionine salvage pathway, induces apoptosis in human cell lines, highlighting its potential therapeutic applications in cancer treatment. This effect is notably distinct from the inhibition of ornithine decarboxylase, suggesting a unique mechanism of action (Tang, Kadariya, Murphy, & Kruger, 2006).

Cellular Mediator of Apoptosis

Further investigation into its apoptotic effects reveals that methional, derived from 4-methylthio-2-oxobutanoic acid, serves as a cellular mediator of apoptosis in BAF3 lymphoid cells. This finding supports its role in programmed cell death and offers insights into its potential therapeutic uses (Quash, Roch, Chantepie, Michal, Fournet, & Dumontet, 1995).

Thioacetalization Reagent

It also serves as an odorless and practical thioacetalization reagent in organic synthesis. Its utility in converting aldehydes and ketones into corresponding dithioacetals underlines its importance in chemical synthesis processes (Ran, Qun, Haifeng, Yu-long, Jun, Yan, & Dewen, 2005).

Safety And Hazards

While specific safety and hazard information for Sodium 4-(methylthio)-2-oxobutanoate was not found in the search results, it’s important to handle all chemical compounds with care. Personal protective equipment should be worn and adequate ventilation should be ensured .

Future Directions

Sodium 4-(methylthio)-2-oxobutanoate and related compounds have potential applications in various fields. For instance, Sodium-ion batteries are considered promising next-generation alternatives due to the wide availability and similar chemistry of sodium to that of lithium-ion batteries . Additionally, compounds containing the functional group of thioanisole, which is present in Sodium 4-(methylthio)-2-oxobutanoate, have been directly involved in the synthesis of covalent organic frameworks (COFs), showing excellent oil absorption properties .

properties

IUPAC Name

sodium;4-methylsulfanyl-2-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3S.Na/c1-9-3-2-4(6)5(7)8;/h2-3H2,1H3,(H,7,8);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFSCKRWNXKWTLR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(=O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

white, free-flowing powder
Record name Sodium 4-(methylthio)-2-oxobutanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/509/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

soluble in water and white petrolatum
Record name Sodium 4-(methylthio)-2-oxobutanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/509/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Sodium 4-(methylthio)-2-oxobutanoate

CAS RN

51828-97-8
Record name Sodium 4-(methylthio)-2-oxobutanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051828978
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-methylthio-2-oxobutyric acid ,sodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM 4-(METHYLTHIO)-2-OXOBUTANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EZY36W75U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 4-(methylthio)-2-oxobutanoate
Reactant of Route 2
Reactant of Route 2
Sodium 4-(methylthio)-2-oxobutanoate
Reactant of Route 3
Reactant of Route 3
Sodium 4-(methylthio)-2-oxobutanoate
Reactant of Route 4
Reactant of Route 4
Sodium 4-(methylthio)-2-oxobutanoate
Reactant of Route 5
Sodium 4-(methylthio)-2-oxobutanoate
Reactant of Route 6
Reactant of Route 6
Sodium 4-(methylthio)-2-oxobutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.